molecular formula C21H27N5O4S B2561649 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 941979-78-8

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2561649
CAS No.: 941979-78-8
M. Wt: 445.54
InChI Key: MGKFEUVISLLEBC-UHFFFAOYSA-N
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Description

2-((1-(3-(Dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic quinazoline derivative with a complex heterocyclic core. Its structure features a hexahydroquinazolinone scaffold substituted with a thioacetamide linker and a 4-nitrophenyl group.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-24(2)12-5-13-25-18-7-4-3-6-17(18)20(23-21(25)28)31-14-19(27)22-15-8-10-16(11-9-15)26(29)30/h8-11H,3-7,12-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKFEUVISLLEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other quinazoline derivatives and thioacetamide-containing molecules. Key comparisons include:

Compound Core Structure Key Substituents Reported Activity
Target Compound Hexahydroquinazolinone Dimethylamino propyl, 4-nitrophenyl, thioacetamide Kinase inhibition (hypothetical)
2-((3-((2-((3-Aminopropyl)amino)ethyl)amino)propyl)amino)-N-(hexahydrofuro-naphtho-dioxol-yl)acetamide tetrahydrochloride Furo-naphtho-dioxol Polyamine chain, acetamide, tetrahydrochloride salt Anticancer (DNA intercalation)
4-(Thioacetamido)-N-(3-nitrophenyl)quinazoline Simple quinazoline Nitrophenyl, thioacetamide Antimicrobial (in vitro)

Key Observations :

  • Substituent Effects: The dimethylamino propyl group in the target compound likely enhances solubility relative to the polyamine chain in the tetrahydrochloride salt analogue, which may require acidic conditions for stability. The 4-nitrophenyl group could improve electron-withdrawing properties compared to simpler nitro-substituted quinazolines.
  • Biological Activity: While the tetrahydrochloride salt analogue in exhibits anticancer activity via DNA interaction, the target compound’s hexahydroquinazolinone scaffold suggests kinase-targeted mechanisms, common among quinazoline derivatives .

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